3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound with the molecular formula C10H20N2. It is known for its unique spiro structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in solvents such as isopropylamide, toluene, and acetonitrile. The reaction is carried out at 50°C for 2.5 hours in a sealed vessel .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the spiro structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. As a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to altered neurotransmission. This interaction affects various pathways involved in neurological functions .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A structurally similar compound with different substituents.
1,9-Diazaspiro[5.5]undecane: Another spiro compound with a different nitrogen atom arrangement.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with additional functional groups.
Uniqueness
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of methyl groups, which confer distinct chemical properties and biological activities compared to its analogs .
Biological Activity
3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique spirocyclic structure and dual nitrogen atoms. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 241.20 g/mol. The compound features a spiro structure that integrates two nitrogen atoms within a bicyclic framework, which enhances its solubility and stability in biological systems due to the presence of two hydrochloride groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through protonation and deprotonation processes involving its nitrogen atoms. This enables it to participate in nucleophilic substitution reactions and potentially undergo hydrolysis under specific conditions.
Key Mechanisms
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing pathways involved in pain, obesity, and other disorders.
- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit enzymes related to metabolic pathways, such as acetyl CoA carboxylase and 11β-hydroxysteroid dehydrogenase type 1 .
Biological Activity
Research on similar diazaspiro compounds indicates potential therapeutic applications across various medical fields:
- Obesity Treatment : Compounds like 1,9-diazaspiro[5.5]undecanes have shown efficacy in inhibiting neuropeptide Y (NPY) receptors, which are implicated in appetite regulation. Studies report IC50 values for related compounds less than 10 μM, indicating strong receptor binding capabilities .
- Central Nervous System Disorders : The structural characteristics of diazaspiro compounds suggest they may modulate neurotransmitter systems, providing avenues for treating conditions such as depression and anxiety.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
1-Methyl-1,2,3,4-tetrahydroquinoline | 3734-33-8 | Neuroactive properties |
2-Amino-1-pyrrolidine | 123-56-8 | Simple amine structure; used in organic synthesis |
4-Aminoquinoline | 91-63-0 | Known for antimalarial activity |
The distinct spirocyclic structure of this compound may confer unique pharmacological properties not observed in simpler amines or other cyclic compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of diazaspiro compounds:
- Study on Obesity : A study highlighted that compounds resembling 1,9-diazaspiro structures demonstrated significant binding affinities for NPY receptors (e.g., IC50 values <100 nM), suggesting their potential as anti-obesity agents .
- CNS Activity : Research indicated that certain diazaspiro derivatives could effectively bind to serotonin receptors, which are crucial for mood regulation and anxiety disorders.
Properties
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-4-10(5-9-12)2-6-11-7-3-10;;/h11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWOMWFGZCRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2)CC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737426 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13323-42-7 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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